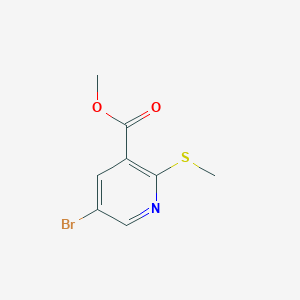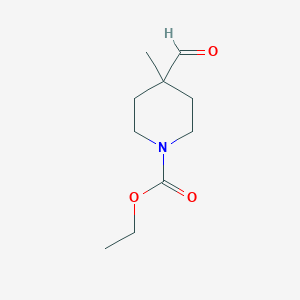
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-formyl-4-methylpiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 4-position with a formyl group (CHO) and a methyl group (CH3). Additionally, a carboxylate ester group (CO2C2H5) is attached to the nitrogen atom .Physical And Chemical Properties Analysis
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a liquid at room temperature . The compound is stored at temperatures below -10°C to maintain its stability .Applications De Recherche Scientifique
Organic Synthesis
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the piperidine ring into more complex molecules, which is a common motif in many pharmaceuticals. It can be used to synthesize a variety of heterocyclic compounds, and its formyl group is particularly useful for subsequent functional group transformations, such as the formation of amides or esters .
Medicinal Chemistry
In medicinal chemistry, this compound’s versatility is harnessed to create novel therapeutic agents. The piperidine scaffold is present in many drugs due to its favorable interaction with biological targets. Researchers can modify the ethyl ester and formyl functional groups to produce derivatives with potential biological activity, exploring their use in drug discovery programs .
Analytical Chemistry
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate can serve as a standard or reagent in analytical chemistry. Its unique chemical signature allows it to be used in methods such as NMR, HPLC, LC-MS, and UPLC for the identification and quantification of complex mixtures or the determination of molecular structure .
Material Science
In material science, the compound finds application in the synthesis of new materials. Its incorporation into polymers or small molecule arrays can lead to materials with novel properties, potentially useful in electronics, coatings, or as part of sensory devices .
Industrial Applications
The chemical industry can utilize Ethyl 4-formyl-4-methylpiperidine-1-carboxylate as a building block for the synthesis of various industrial chemicals. Its reactive sites make it a versatile starting material for the production of compounds used in dyes, resins, and other performance chemicals.
Environmental Science
Lastly, in environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown pathways can help in assessing its safety profile and potential as an environmentally benign solvent or reagent .
Mécanisme D'action
While the specific mechanism of action for Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is not available, piperidine derivatives have been studied for their potential anticancer properties . They are known to regulate several crucial signaling pathways essential for the establishment of cancers .
Safety and Hazards
Orientations Futures
The future directions of research on Ethyl 4-formyl-4-methylpiperidine-1-carboxylate and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the field of oncology . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could contribute to a better understanding of these compounds and their potential uses.
Propriétés
IUPAC Name |
ethyl 4-formyl-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-14-9(13)11-6-4-10(2,8-12)5-7-11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGRMNQJIINDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


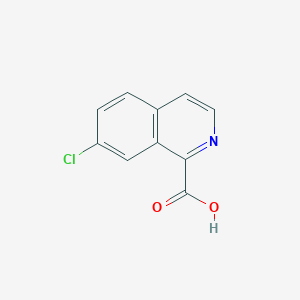
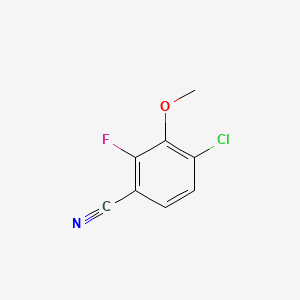
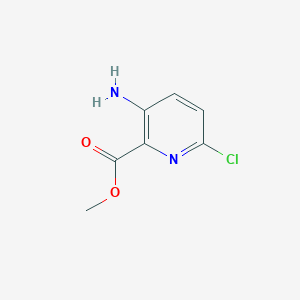
![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)



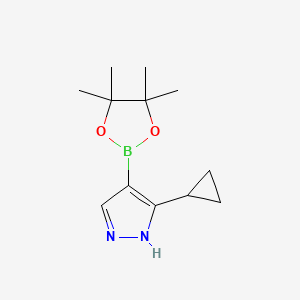
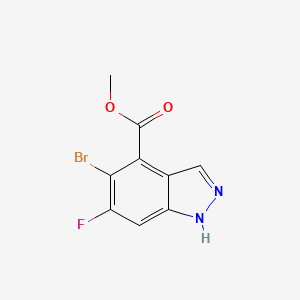
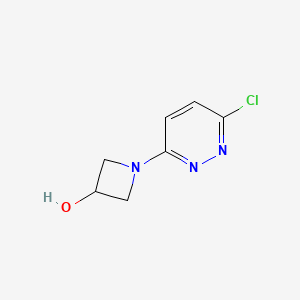
![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)

